N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a useful research compound. Its molecular formula is C18H17N3O5S and its molecular weight is 387.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Activities
Oxazolidinones, including compounds structurally related to the specified molecule, have been recognized for their novel mechanism of inhibiting bacterial protein synthesis. Studies have demonstrated their efficacy against a variety of clinically significant human pathogens, including strains resistant to common antibiotics. This suggests potential applications in developing new antibacterial agents to combat resistant bacterial infections (Zurenko et al., 1996).
Antitumor and Anti-inflammatory Activities
Synthetic derivatives containing oxazolidinone and thiazolidinone moieties have been explored for their anti-inflammatory and anticancer properties. The structure-activity relationship studies of these compounds reveal their potential in designing novel therapeutic agents targeting inflammation and cancer (Nikalje et al., 2015).
Antioxidant Properties
The integration of oxazolidinone with other pharmacophoric groups has been investigated for antioxidant activity. Compounds synthesizing coumarin derivatives with oxazolidinone structures have shown promising results as antioxidants, which could be beneficial in managing oxidative stress-related diseases (Kadhum et al., 2011).
Synthesis and Structural Analysis
Research has also focused on the synthesis and characterization of new compounds within this chemical class, revealing a variety of methods to create oxazolidinone derivatives with potential biological activities. The development of efficient synthetic routes and structural analysis through techniques like NMR and X-ray crystallography supports the exploration of these compounds' applications in medicinal chemistry (Yang Chao, 2008).
Drug Metabolism and Pharmacokinetics
Studies have identified oxazolidinones undergoing extensive renal secretion, suggesting their potential interactions with transport proteins like OAT3 and MATE1. This information is crucial for understanding the pharmacokinetics of such compounds and optimizing their therapeutic profiles (Lai et al., 2010).
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c22-17(12-20-15-4-1-2-5-16(15)26-18(20)23)19-13-6-8-14(9-7-13)21-10-3-11-27(21,24)25/h1-2,4-9H,3,10-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJFGSZZILWNAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)CN3C4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.